Cyclobutenecarbonitrile

Description

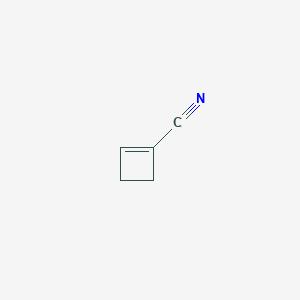

Structure

3D Structure

Properties

Molecular Formula |

C5H5N |

|---|---|

Molecular Weight |

79.10 g/mol |

IUPAC Name |

cyclobutene-1-carbonitrile |

InChI |

InChI=1S/C5H5N/c6-4-5-2-1-3-5/h2H,1,3H2 |

InChI Key |

XKONTJWLWIJHHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C1)C#N |

Origin of Product |

United States |

Synthesis and Reactivity of Cyclobutenecarbonitrile

Synthetic Pathways to Cyclobutenecarbonitrile

The primary method for synthesizing the cyclobutene core of cyclobutenecarbonitrile is through [2+2] cycloaddition reactions. wikipedia.org These reactions involve the joining of two unsaturated molecules to form a four-membered ring.

[2+2] Photochemical Cycloadditions: This method often involves the reaction of an alkene with an alkyne under photochemical conditions. The energy from the light excites one of the molecules, facilitating the cycloaddition. libretexts.org

Metal-Catalyzed [2+2] Cycloadditions: Transition metals can be used to catalyze the cycloaddition of alkenes and alkynes, often providing better control over the stereochemistry of the product. wikipedia.org

Following the formation of the cyclobutene ring, the nitrile group can be introduced through various standard organic transformations.

Reactivity Profile

The reactivity of cyclobutenecarbonitrile is a rich area of study, with the potential for diverse chemical transformations.

The double bond within the cyclobutene ring can participate in further cycloaddition reactions, allowing for the construction of more complex polycyclic systems. For instance, it can act as a dienophile in Diels-Alder reactions.

The inherent strain in the cyclobutene ring makes it susceptible to ring-opening reactions. These can be initiated by heat, light, or chemical reagents, leading to the formation of linear, often highly functionalized, products. youtube.com This reactivity is a powerful tool for synthetic chemists.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various nitrogen-containing heterocycles. nih.gov The presence of the nitrile group adds another layer of synthetic utility to the cyclobutenecarbonitrile scaffold.

Reactivity and Reaction Mechanisms of Cyclobutenecarbonitrile

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. wikipedia.org Cyclobutenecarbonitrile, with its strained four-membered ring and electron-withdrawing nitrile group, exhibits unique reactivity in these transformations.

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition is a cornerstone reaction for the synthesis of cyclobutane (B1203170) rings. nih.govrsc.orgnih.gov These reactions typically occur between two olefinic substrates to form a four-membered ring. nih.gov In the context of cyclobutenecarbonitrile, this pathway can be engaged either thermally or photochemically.

Photochemical [2+2] cycloadditions are particularly effective for creating strained four-membered rings. libretexts.org The reaction proceeds by the photo-activation of one of the alkene components, which then reacts with a ground-state alkene. researchgate.netyoutube.com For instance, the photochemical dimerization of a molecule like cinnamic acid, which shares structural similarities with cyclobutenecarbonitrile (an alkene with conjugation), results in the formation of a cyclobutane ring. wikipedia.org This process is highly valuable for producing complex cyclobutane structures that are otherwise difficult to access. researchgate.net

Thermally-driven [2+2] cycloadditions are also possible, often facilitated by transition metal catalysts. wikipedia.orgnih.gov These catalysts, such as copper(I) salts, can enable the cycloaddition of unconjugated aliphatic olefins under milder conditions than would otherwise be required. nih.gov The mechanism involves the formation of carbon-carbon bonds in a stepwise or concerted manner as the molecular orbitals of the two substrates overlap. nih.gov

Lewis Acid-Promoted Cycloadditions with Nitriles and other Substrates

Lewis acids can significantly promote cycloaddition reactions involving strained carbocycles like cyclobutanes. researchgate.net By coordinating to a functional group, the Lewis acid can activate the molecule towards nucleophilic attack, facilitating the formation of new heterocyclic frameworks. researchgate.netuni-freiburg.de

In reactions involving donor-acceptor (D-A) cyclobutanes, Lewis acids like tin(IV) chloride (SnCl₄) can mediate [4+2] cycloadditions with nitriles to form functionalized tetrahydropyridines. researchgate.net The Lewis acid activates the D-A cyclobutane, which then undergoes a cycloaddition with the nitrile. This strategy provides an efficient route to complex nitrogen-containing heterocycles. researchgate.net While cyclobutenecarbonitrile itself is not a classic D-A cyclobutane, the principle of Lewis acid activation of the strained ring is applicable.

The scope of these reactions is broad, with various nitriles participating in the cycloaddition. The reaction conditions typically involve treating the cyclobutane and nitrile with a Lewis acid in a suitable solvent.

Table 1: Lewis Acid-Promoted [4+2] Cycloaddition of Donor-Acceptor Cyclobutanes with Nitriles researchgate.net

| Entry | Nitrile Substrate | Lewis Acid | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | Acetonitrile | SnCl₄ | Dichloroethane | 55 | Tetrahydropyridine derivative | 75 |

| 2 | Benzonitrile | SnCl₄ | Dichloroethane | 55 | Tetrahydropyridine derivative | 82 |

| 3 | Propionitrile | SnCl₄ | Dichloroethane | 55 | Tetrahydropyridine derivative | 68 |

This table illustrates typical conditions and yields for the cycloaddition of model D-A cyclobutanes with various nitriles, a reaction class analogous to potential reactions of activated cyclobutenecarbonitrile.

This methodology has also been extended to other substrates, such as the reaction of D-A cyclobutanes with 2-naphthols, which proceeds via a Lewis acid-catalyzed ring-opening followed by intramolecular cyclization. researchgate.net

Regioselectivity and Stereospecificity in Cycloadditions

The regioselectivity and stereospecificity of cycloaddition reactions are critical aspects that determine the structure of the final product. In Lewis acid-promoted cycloadditions, the catalyst can play a crucial role in controlling these outcomes. orgsyn.org

For example, in the Lewis acid-catalyzed [4+2] cycloaddition of D-A cyclobutanes with iminooxindoles, the reaction proceeds with high diastereoselectivity to provide spiro[piperidine-3,2'-oxindoles]. researchgate.net Similarly, Lewis acid-promoted [4+2] cycloadditions of cyclobutenones with β,γ-unsaturated α-ketoesters can yield α,β-unsaturated δ-lactones with excellent enantioselectivities and diastereoselectivities. rsc.org

The stereochemical outcome of photochemical [2+2] cycloadditions is also well-defined. libretexts.org The reaction between two cis-alkenes, for example, can lead to specific stereoisomers of the resulting cyclobutane product, depending on the relative orientation of the reactants during the cycloaddition. youtube.com The stereochemistry is dictated by the orbital symmetry rules for photochemical reactions, which allow for a suprafacial-suprafacial approach of the reacting partners. wikipedia.orgyoutube.com This control over stereochemistry is a key advantage of using cycloaddition reactions in the synthesis of complex molecules. nih.gov

Polymerization Reactions of Cyclobutenecarbonitrile

Cyclobutenecarbonitrile is a monomer that can undergo polymerization, a process of interest for creating polymers with structures similar to polyacrylonitrile (B21495) but derived from less toxic starting materials. researchgate.net

Free Radical Polymerization Mechanisms

Free radical polymerization is a common method for producing addition polymers from monomers containing carbon-carbon double bonds. libretexts.org The process involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The polymerization is started by a radical initiator, such as a peroxide or an azo compound like azoisobutyronitrile (AIBN). libretexts.orglibretexts.org The initiator decomposes upon heating or irradiation to generate free radicals. libretexts.org This radical then adds to the double bond of a cyclobutenecarbonitrile monomer, creating a new, more stable carbon-centered radical.

Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of a polymer chain. libretexts.org Each addition of a monomer unit regenerates the radical at the growing end of the chain. libretexts.org The addition typically occurs with head-to-tail regioselectivity to generate the most stable radical intermediate. libretexts.org

Termination: The growth of polymer chains ceases through termination reactions. libretexts.org Common termination processes include radical combination, where two growing chains join together, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. libretexts.org

Cyclobutane Ring-Containing Polymerization Pathways

When cyclobutenecarbonitrile undergoes polymerization via the addition across its double bond, the cyclobutane ring remains intact as a repeating unit in the polymer backbone. This is a key feature of its polymerization, leading to the formation of a cyclobutane-containing polymer.

This type of polymerization, where a cyclic monomer is incorporated into the polymer chain without the opening of the ring, is a known pathway for other cyclobutane derivatives as well. For example, polymers containing the truxinate scaffold, which is a cyclobutane structure, can be synthesized via the [2+2] photopolymerization of cinnamate (B1238496) monomers. nih.gov In these solution-state polymerizations, the repeated intermolecular [2+2] cycloaddition between monomers leads to the formation of a polyester (B1180765) with cyclobutane rings integrated into the main chain. nih.gov The efficiency and molecular weight of the resulting polymer can often be improved by using continuous flow reactor technology, which allows for more uniform irradiation of the reaction mixture. nih.gov

Anionic Polymerization of Cyclobutenecarbonitrile and Derivatives

Anionic polymerization is a powerful method for producing well-defined polymers, and it has been successfully applied to cyclobutene (B1205218) derivatives. researchgate.net These polymerizations are known for their sensitivity, often requiring high-purity reagents and low temperatures to control the reactive anionic propagating species. nih.gov

To gain better control over the anionic polymerization of sterically hindered monomers like cyclobutene derivatives, Lewis acids are often employed. The anionic polymerization of methyl cyclobutene-1-carboxylate has been achieved using a combination of tert-butyllithium (B1211817) (t-BuLi) as an initiator and a bulky Lewis acid, bis(2,6-di-tert-butylphenoxy)ethylaluminum [EtAl(ODBP)2], in toluene (B28343) at low temperatures. researchgate.net

The Lewis acid is thought to coordinate to the monomer at the carbonyl group, which activates the monomer towards nucleophilic attack by the initiator and the propagating chain end. This coordination also helps to stabilize the propagating anionic species, preventing unwanted side reactions and allowing for a more controlled polymerization process. researchgate.netnih.gov This approach has proven effective in polymerizing functionalized olefins that are otherwise difficult to polymerize using traditional methods. nih.gov

Table 1: Initiator and Lewis Acid System for Anionic Polymerization of a Cyclobutene Derivative

| Initiator | Lewis Acid | Monomer | Resulting Polymer Structure |

| tert-Butyllithium (t-BuLi) | Bis(2,6-di-tert-butylphenoxy)ethylaluminum [EtAl(ODBP)2] | Methyl cyclobutene-1-carboxylate | Polymer with 1,2-linked cyclobutane rings in the main chain |

Data sourced from ResearchGate. researchgate.net

A significant advantage of the Lewis acid-assisted anionic polymerization of cyclobutene derivatives is the ability to achieve a living polymerization. Living polymerizations are characterized by the absence of chain termination and transfer reactions, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net

In the case of the anionic polymerization of methyl cyclobutene-1-carboxylate, the resulting polymer exhibits a narrow molecular weight distribution. researchgate.net Furthermore, the copolymerization of this monomer with methyl methacrylate (B99206) using the same t-BuLi/EtAl(ODBP)2 system proceeds in a "monomer-selective and living manner," leading to the formation of a block-like copolymer. researchgate.net This living nature allows for the sequential addition of different monomers to create well-defined block copolymers. researchgate.net

Copolymerization Studies with Vinyl Monomers

Cyclobutenecarbonitrile (CBCN) has been shown to readily copolymerize with various acrylic and vinyl monomers. researchgate.net This ability to incorporate into different polymer chains allows for the modification of polymer properties by introducing the rigid cyclobutyl ring structure into the backbone. The copolymerization behavior is influenced by the reactivity ratios of the comonomers, which dictate the sequence distribution of the monomer units in the final copolymer. nsysu.edu.tw

The incorporation of the 1,2-disubstituted cyclobutyl rings from cyclobutenecarbonitrile into a polymer chain has a significant impact on the material's thermal properties. Specifically, these rigid rings lead to a marked increase in the glass transition temperature (Tg) of vinyl copolymers. researchgate.net The increase in Tg is notably more pronounced than that observed with the incorporation of acrylonitrile, a commonly used comonomer for increasing Tg. researchgate.net

The elevation of Tg is attributed to the restricted segmental motion of the polymer chains due to the bulky and rigid nature of the cyclobutane rings. This effect is a general principle in polymer science, where the introduction of rigid structural units into the polymer backbone limits chain mobility and thus raises the temperature at which the material transitions from a glassy to a rubbery state. nsysu.edu.twrsc.org The magnitude of the Tg increase is dependent on the content of the polar and rigid groups within the copolymer. rsc.org

Table 2: Effect of Monomer Structure on Copolymer Glass Transition Temperature (Tg)

| Comonomer | Impact on Copolymer Tg | Reference |

| 1-Cyclobutenecarbonitrile | Marked increase | researchgate.net |

| Acrylonitrile | Increase | researchgate.net |

Rearrangement Reactions Involving the Cyclobutene Moiety

The strained cyclobutene ring in cyclobutenecarbonitrile is susceptible to various rearrangement reactions, which can be triggered by heat, light, or chemical reagents. researchgate.net These reactions often involve the cleavage of one or more bonds within the four-membered ring, leading to the formation of new cyclic or acyclic structures. nih.govnih.govdtic.milmasterorganicchemistry.com

Lewis acids can promote the cycloaddition and rearrangement of donor-acceptor cyclobutanes with nitriles, leading to the formation of various heterocyclic frameworks. researchgate.net While these studies often focus on cyclobutanes, the principles can be extended to the more reactive cyclobutene system. For example, the formal [4+2] cycloaddition of donor-acceptor cyclobutanes with nitriles, mediated by Lewis acids, has been reported to yield tetrahydropyridines. researchgate.net

Furthermore, reactions involving nitrile anions can lead to complex cascades of rearrangements. For instance, the reaction of a γ-silyl-β,γ-epoxybutanenitrile with a base can generate an α-nitrile carbanion that undergoes cyclization and subsequent rearrangement. researchgate.net Although this example involves an epoxide, it highlights the reactivity of the nitrile group in facilitating skeletal reorganizations.

In the context of alkene addition reactions, carbocation intermediates can undergo rearrangements to form more stable carbocations. masterorganicchemistry.com While not a direct rearrangement of the cyclobutene ring itself, reactions at the double bond of cyclobutenecarbonitrile that proceed through a carbocationic intermediate could potentially trigger skeletal rearrangements of the strained ring, such as ring expansion to a cyclopentyl system, driven by the relief of ring strain. masterorganicchemistry.com

Thermal Rearrangements

The thermal behavior of cyclobutenecarbonitrile is of significant interest due to the inherent ring strain of the cyclobutene moiety. Gas-phase thermolysis studies of 1-cyclobutenecarbonitrile have revealed that its rearrangement proceeds through a concerted transition state. This is in contrast to the thermal decomposition of its saturated analog, cyclobutanecarbonitrile, which is proposed to occur via a two-step mechanism involving a biradical intermediate. The presence of the cyano group has been shown to lower the activation energy for decomposition reactions in related systems, a phenomenon attributed to the stabilization of the biradical intermediate. However, in the case of 1-cyclobutenecarbonitrile's rearrangement, the cyano group does not appear to affect the activation energy, further supporting the concerted mechanism.

The gas-phase pyrolysis of benzocyclobutenes, for instance, is a well-established method for generating reactive intermediates that can dimerize to form larger cyclic structures. nih.govresearchgate.net While not directly involving cyclobutenecarbonitrile, these studies highlight the general propensity of cyclobutene systems to undergo thermal transformations.

Electrophilic and Nucleophilic Rearrangements

Electrophilic additions to the double bond of cyclobutenecarbonitrile can initiate rearrangements, often driven by the formation of a more stable carbocation. The general mechanism for electrophilic addition to alkenes involves the formation of a carbocation intermediate. fiveable.meopenstax.org If this initial carbocation can rearrange to a more stable one, for example through a hydride or alkyl shift, a mixture of products can be expected. openstax.orglibretexts.orglibretexts.org These rearrangements are a common feature in carbocation chemistry and are driven by the thermodynamic stability of the resulting carbocation. openstax.orglibretexts.org For cyclobutenecarbonitrile, protonation of the double bond would lead to a secondary carbocation, which could potentially undergo rearrangement.

Donor-acceptor (D-A) cyclobutanes, which share some structural similarities with cyclobutenecarbonitrile (the double bond acting as a donor and the nitrile as an acceptor), are known to undergo ring expansion rearrangements. uwo.ca These reactions, sometimes analogous to the Cloke-Wilson reaction of cyclopropanes, can be promoted by Brønsted acids and are influenced by the solvent system. uwo.ca Additionally, alkoxy-activated cyclobutanes can undergo ring-opening and nucleophilic addition under mild conditions. uwo.ca

Pericyclic Rearrangements

Pericyclic reactions, which proceed through a cyclic transition state, are a key aspect of cyclobutene chemistry. fiveable.meslideshare.netwikipedia.orgnumberanalytics.com The stereochemical outcome of these concerted reactions is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. fiveable.mewikipedia.orgnumberanalytics.com

The electrocyclic ring-opening of cyclobutene to 1,3-butadiene (B125203) is a classic example of a pericyclic reaction. masterorganicchemistry.com Under thermal conditions, this 4π-electron process occurs in a conrotatory fashion, while under photochemical conditions, it proceeds in a disrotatory manner. fiveable.memasterorganicchemistry.com The presence of substituents on the cyclobutene ring, such as the nitrile group in cyclobutenecarbonitrile, can influence the equilibrium and stereochemistry of this reaction.

Sigmatropic rearrangements, another class of pericyclic reactions, involve the migration of a sigma bond across a π-system. The Cope and Claisen rearrangements are well-known fiveable.mefiveable.me-sigmatropic shifts. masterorganicchemistry.com While not directly reported for cyclobutenecarbonitrile itself, the principles of these rearrangements are applicable. For instance, a tandem fiveable.mefiveable.me-sigmatropic rearrangement and [2+2] cycloaddition of dipropargylphosphonates has been utilized to synthesize polysubstituted cyclobutenes. nih.gov

Reactions of the Nitrile Functional Group

The nitrile group in cyclobutenecarbonitrile is a versatile functional handle, participating in a variety of transformations.

Nucleophilic Additions

The carbon atom of the nitrile group is electrophilic and thus susceptible to attack by nucleophiles. libretexts.orgopenstax.orgpressbooks.pub Being an α,β-unsaturated nitrile, cyclobutenecarbonitrile can undergo both 1,2-addition (at the nitrile carbon) and 1,4-addition (conjugate addition at the β-carbon of the double bond). almerja.comfiveable.me

A prominent example of nucleophilic addition to nitriles is the Grignard reaction. libretexts.orgwikipedia.orgmasterorganicchemistry.comwikipedia.orgwisc.eduscienceinfo.com Grignard reagents add to the nitrile to form an imine anion, which upon hydrolysis yields a ketone. libretexts.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation.

| Reagent | Product after Hydrolysis | Reference |

| Grignard Reagent (R-MgX) | Ketone (R-C(O)-R') | libretexts.orgmasterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂-NH₂) | libretexts.orgopenstax.orglibretexts.org |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | libretexts.org |

Hydrolysis and Derivatization

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically proceeding through an amide intermediate. libretexts.orgpressbooks.puborganicchemistrytutor.com The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a route to carboxylic acids from alkyl halides or other precursors via the corresponding nitrile. orgsyn.org

The derivatization of the nitrile group can also be achieved through various reactions. For example, the Ritter reaction involves the nucleophilic attack of a nitrile onto a carbocation, followed by hydrolysis to yield an N-substituted amide. chemistrysteps.com

| Reaction | Reagents | Product | Reference |

| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid | libretexts.orgorganicchemistrytutor.com |

| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt | libretexts.orgpressbooks.pub |

| Ritter Reaction | Carbocation source, H₂O | N-substituted Amide | chemistrysteps.com |

Electrophilic and Radical Reactions

While the nitrile carbon is electrophilic, the nitrogen atom possesses a lone pair of electrons, allowing it to act as a weak base or nucleophile in certain reactions. Protonation of the nitrogen atom under acidic conditions activates the nitrile group towards nucleophilic attack. organicchemistrytutor.com

The cyano group can also participate in radical reactions, acting as a radical acceptor. rsc.org Radical cascade reactions involving nitriles have emerged as a powerful tool for the construction of complex cyclic molecules. rsc.org Copper-mediated radical α-heteroarylation of nitriles with azobis(alkylcarbonitriles) has been developed for the synthesis of α-aryl nitriles. acs.org Furthermore, transition-metal-catalyzed additions of boronic acids to the nitrile group provide pathways to various functionalized molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.org By analyzing the chemical shifts, coupling constants, and signal multiplicities, researchers can deduce the connectivity and stereochemistry of atoms within a molecule. organicchemistrydata.org

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of hydrogen atoms present in a molecule and their neighboring environments. libretexts.orglibretexts.org The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. libretexts.orglibretexts.orgoregonstate.edu Protons in electron-rich environments are shielded and appear at higher fields (lower ppm values), while those in electron-poor environments are deshielded and appear at lower fields (higher ppm values). libretexts.orglibretexts.org

In derivatives of cyclobutenecarbonitrile, the protons on the cyclobutene ring exhibit characteristic chemical shifts. For instance, the protons on a saturated, sp³-hybridized carbon in a cyclobutane ring typically resonate around 1.98 ppm. nih.gov The presence of the double bond and the cyano group in cyclobutenecarbonitrile significantly influences the chemical shifts of the ring protons. Protons attached to sp²-hybridized carbons of an alkene generally appear in the range of 4.5-7.0 ppm. oregonstate.edu The electronegative cyano group further deshields adjacent protons, causing their signals to shift downfield. oregonstate.eduucalgary.ca

The analysis of coupling patterns between adjacent protons provides valuable information about the connectivity of the molecule. This is particularly useful in determining the substitution pattern on the cyclobutene ring.

A general overview of typical ¹H NMR chemical shift regions is provided in the interactive table below.

| Type of Hydrogen | Structure | Chemical Shift (δ) |

| Alkyl (primary) | –CH₃ | 0.7–1.3 |

| Alkyl (secondary) | –CH₂– | 1.2–1.6 |

| Alkyl (tertiary) | –CH– | 1.4–1.8 |

| Allylic | =C-CH | 1.6–2.2 |

| Protons α to Nitrile | H-C-C≡N | 2.0-3.0 |

| Alkene | =C-H | 4.5–7.0 |

| Aromatic | Ar–H | 6.5–8.0 |

Table 1: General ¹H NMR Chemical Shifts. Note that these are approximate values and can be influenced by the specific molecular structure. libretexts.orglibretexts.orgucalgary.ca

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in a molecule typically gives a distinct signal in the ¹³C NMR spectrum. youtube.com The chemical shift range for ¹³C is much larger than for ¹H, typically 0-220 ppm, which often allows for the resolution of all carbon signals. youtube.com

For cyclobutenecarbonitrile, the carbon atoms of the nitrile group (C≡N) resonate in a characteristic region of the spectrum, typically between 115 and 130 ppm. oregonstate.edupressbooks.pub The sp²-hybridized carbons of the double bond appear in the alkene region, which can overlap with the aromatic region, generally between 120 and 160 ppm. oregonstate.edu The sp³-hybridized carbons of the cyclobutene ring will be found at higher fields (lower ppm values). For comparison, the carbon atoms in cyclobutane resonate at approximately 22.4 ppm. docbrown.info

¹³C NMR is particularly valuable for the stereochemical assignment of isomers, such as cis and trans isomers. The spatial arrangement of substituents can lead to different electronic environments for the carbon atoms, resulting in distinct chemical shifts. For example, in stereoisomers of but-2-ene, the methyl carbons show different chemical shifts: ~17 ppm for the trans isomer and ~12 ppm for the cis isomer. docbrown.info Similarly, the olefinic carbons also show distinct shifts. docbrown.info This principle is applied to assign the stereochemistry of substituted cyclobutenecarbonitrile derivatives, where the chemical shifts of the ring carbons and the nitrile carbon can differ between isomers. nih.gov Studies on cyclohexanecarbonitriles have shown that the ¹³C chemical shift of the nitrile carbon can be used to determine its axial or equatorial position, with equatorial nitriles generally resonating at a lower field. nih.gov

Below is an interactive data table summarizing typical ¹³C NMR chemical shift ranges.

| Type of Carbon | Chemical Shift (δ) |

| Alkane | 10–50 |

| Alkyne | 70–110 |

| Nitrile | 110–125 |

| Alkene | 120–160 |

| Aromatic | 125–170 |

| Carboxylic Acid & Derivatives | 165–190 |

| Aldehyde, Ketone | >200 |

Table 2: General ¹³C NMR Chemical Shifts. The specific environment of the carbon atom influences its exact chemical shift. oregonstate.edupressbooks.pub

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. libretexts.org

For cyclobutenecarbonitrile, the molecular ion peak ([M]⁺) would confirm its molecular weight. However, the molecular ion of nitriles is often weak or absent. ucalgary.cawhitman.edu A characteristic feature in the mass spectra of some nitriles is the presence of a significant [M-1]⁺ peak, which arises from the loss of an α-hydrogen atom to form a resonance-stabilized cation. whitman.edumiamioh.edu

The fragmentation of the cyclobutene ring would also produce characteristic ions. For example, the mass spectrum of cyclobutane shows a base peak at m/z 28, corresponding to the loss of ethene, and other significant peaks resulting from the loss of hydrogen atoms. docbrown.info In cyclobutenecarbonitrile, fragmentation would likely involve the cleavage of the ring and the loss of small molecules. The nitrile group itself can be lost as a •CN radical, resulting in an [M-26]⁺ peak. miamioh.edu For nitriles with a sufficiently long alkyl chain, a McLafferty rearrangement can occur, often leading to a characteristic peak at m/z 41. whitman.edumiamioh.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.comyoutube.comyoutube.com

The most prominent and diagnostic feature in the IR spectrum of cyclobutenecarbonitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This absorption is typically strong and sharp, appearing in the region of 2220-2260 cm⁻¹. spectroscopyonline.com For conjugated nitriles, such as those where the nitrile group is attached to a double bond or an aromatic ring, this peak is shifted to a lower frequency, typically 2220-2240 cm⁻¹. spectroscopyonline.com

Other important absorptions in the IR spectrum of cyclobutenecarbonitrile would include those associated with the cyclobutene ring. The stretching vibration of the carbon-carbon double bond (C=C) is expected to appear around 1650 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons of the double bond will be observed above 3000 cm⁻¹, while the C-H stretching of the sp³-hybridized carbons will appear just below 3000 cm⁻¹. pressbooks.publibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole. libretexts.orgdocbrown.info

The following interactive table provides a summary of characteristic IR absorption frequencies for relevant functional groups.

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850-3000 | Strong |

| Alkene | =C-H stretch | 3000-3100 | Medium |

| C=C stretch | 1600-1680 | Medium-Weak | |

| Nitrile | C≡N stretch | 2220-2260 | Strong, Sharp |

Table 3: Characteristic Infrared Absorption Frequencies. pressbooks.publibretexts.org

Properties of Cyclobutenecarbonitrile

| Property | Value |

| Chemical Formula | C₅H₅N |

| Molecular Weight | 79.10 g/mol |

| Appearance | |

| Boiling Point | |

| Melting Point | |

| Density | |

| CAS Number | 139993-96-2 |

A Comprehensive Examination of the Synthetic Routes to Cyclobutenecarbonitrile

Cyclobutenecarbonitrile, a notable member of the cyclobutene (B1205218) family, holds significance as a strained ring system and a valuable intermediate in organic synthesis. The inherent ring strain and the presence of the nitrile functional group make its synthesis a topic of considerable chemical interest. This article delves into the primary synthetic methodologies developed for its preparation, focusing on dehydrocyanation pathways and alternative strategies for constructing the cyclobutene core.

Theoretical and Computational Chemistry Studies of Cyclobutenecarbonitrile

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving cyclobutenecarbonitrile. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and reaction products, providing a comprehensive understanding of the reaction mechanism.

Transition state theory is a cornerstone of computational reaction modeling. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding reaction rates and selectivity.

For cyclobutenecarbonitrile, transition state analysis can be applied to study its participation in cycloaddition reactions, such as the [2+2] cycloaddition, which is characteristic of cyclobutene (B1205218) derivatives. Computational studies can elucidate the stereochemical and regiochemical outcomes of these reactions. Furthermore, in the context of polymerization, transition state analysis can help to understand the initiation, propagation, and termination steps. For instance, in the photopolymerization of related cyclobutane-containing monomers, computational analysis could reveal the mechanism of ring-opening and subsequent chain growth. nih.gov

Cyclobutene systems are known to undergo thermally or photochemically induced ring-opening reactions to form 1,3-butadienes. Computational modeling can provide detailed mechanistic insights into these rearrangement pathways for cyclobutenecarbonitrile. By calculating the potential energy surface, it is possible to determine whether the reaction proceeds through a concerted or a stepwise mechanism. For example, in the study of similar cyclic ketones, computational dynamics simulations have been used to follow the molecular motions during photo-induced ring-opening, revealing the involvement of specific vibrational modes. ucl.ac.uk This level of detail is often inaccessible through experimental means alone.

Conformational Analysis and Strain Energy Calculations

The four-membered ring of cyclobutene imparts significant ring strain, which plays a crucial role in its structure and reactivity. Computational methods are well-suited to quantify this strain and to explore the conformational landscape of cyclobutenecarbonitrile.

The puckered conformation of the cyclobutane (B1203170) ring helps to alleviate some of the torsional strain that would be present in a planar structure. dalalinstitute.com Conformational analysis of cyclobutenecarbonitrile would involve systematically exploring the different possible puckered conformations and determining their relative energies. This can be achieved through methods like potential energy surface scans, where the energy of the molecule is calculated as a function of a specific dihedral angle.

Strain energy calculations can provide a quantitative measure of the inherent instability of the cyclobutene ring. This is typically done by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. epa.gov The calculated strain energy can then be correlated with the molecule's reactivity, particularly its propensity to undergo ring-opening reactions that relieve this strain.

Molecular Dynamics Simulations

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield any specific studies focused on the molecular dynamics (MD) simulations of cyclobutenecarbonitrile. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, it appears that this particular compound has not been the subject of such investigations, or at least, the results have not been published in the resources accessed.

Therefore, no detailed research findings or data tables from molecular dynamics simulations of cyclobutenecarbonitrile can be provided at this time.

Advanced Synthetic Utility and Applications in Organic Chemistry

Cyclobutenecarbonitrile as a Building Block for Complex Architectures

The unique four-membered ring system of cyclobutenecarbonitrile provides a powerful platform for synthesizing intricate carbo- and heterocyclic structures, as well as unique cross-conjugated systems that are otherwise challenging to prepare.

The strained cyclobutene (B1205218) ring is a key intermediate for the synthesis of more complex cyclic systems. Through controlled ring-opening or cycloaddition reactions, the cyclobutene core can be elaborated into a variety of larger or more functionalized ring structures.

Visible-light-mediated energy transfer (EnT) photocatalysis has proven effective for converting planar heteroarenes into complex three-dimensional architectures. acs.org For instance, the dearomative cycloaddition of thiophene (B33073) derivatives with alkenes can produce novel bicyclic products. acs.org This methodology highlights the potential for cyclobutene derivatives to participate in photocycloadditions to build complex, functionalized heterocycles. While a broad range of functional groups on the aryl substituent of thiophene, including methoxy, silyl, chloro, amide, cyano, trifluoromethyl, and ester groups, are well-tolerated, some carbonyl variants like esters and Weinreb amides have been found to be unreactive under these conditions. acs.org

Furthermore, efficient, scalable syntheses have been developed for functionalized cis-1,2-disubstituted cyclobutane-derived building blocks, such as cyclobutylamines and carboxylic acids. chemrxiv.org These syntheses, starting from commercially available chemicals, demonstrate the utility of the cyclobutane (B1203170) scaffold in creating valuable intermediates for further chemical elaboration. chemrxiv.org The conformation of these cis-1,2-disubstituted cyclobutanes has a decisive influence on their physicochemical properties, such as lipophilicity. chemrxiv.org

| Reaction Type | Starting Materials | Product Type | Key Features |

| Dearomative Cycloaddition | Thiophene derivatives, Alkenes | Bicyclic Heterocycles | Visible-light mediated, Tolerates diverse functional groups. acs.org |

| Multi-step Synthesis | Commercially available chemicals | Functionalized cis-Cyclobutanes | Scalable to decagrams, Produces cyclobutylamines, carboxylic acids. chemrxiv.org |

Dendralenes, a class of acyclic, cross-conjugated polyenes, have gained significant attention for their unique electronic properties and their ability to rapidly generate molecular complexity. nih.gov Synthetic routes to these structures often leverage the reactivity of cyclobutene precursors. One established method involves the thermal ring-opening of alkenyl cyclobutenes, which can serve as a reliable route to dendralene frameworks. wiley-vch.de

A highly versatile and general approach to substituted nih.gov- and higher dendralenes involves a twofold Palladium(0)-catalyzed Negishi coupling of 1,1-dibromoalkenes with alkenylzinc reagents. rsc.orgnih.gov This method allows for the controlled, stereoselective synthesis of dendralenes bearing a wide variety of substituents, including alkyl, aryl, and heteroaryl groups. rsc.orgnih.gov The strategic, stepwise introduction of different alkenylzinc reagents enables the creation of unsymmetrically substituted dendralenes. researchgate.net The power of these synthesized dendralenes is showcased in their use in diene- and triene-transmissive pericyclic reaction sequences, which allow for the rapid construction of complex polycyclic molecules. nih.govnih.gov

| Dendralene Synthesis Strategy | Key Reagents | Scope | Reference |

| Twofold Negishi Coupling | 1,1-Dibromoalkenes, Alkenylzinc reagents, Pd(0) catalyst | General for nih.gov- and higher dendralenes; stereoselective. rsc.orgnih.gov | rsc.orgnih.gov |

| Suzuki-Miyaura Variation | Propargylic biscarbonate, Phenylboronic acid, Pd/C catalyst | Efficient for cross-conjugated diaryl[n]dendralenes. researchgate.net | researchgate.net |

| Thermolysis of Sulfolene Derivatives | Masked sulfolene derivatives | Provides access to previously unknown researchgate.net-, wiley-vch.de-, and researchgate.netdendralenes. researchgate.net | researchgate.net |

Development of Novel Polymeric Materials

The incorporation of the cyclobutane ring, the saturated core of cyclobutenecarbonitrile, into polymer backbones is a burgeoning field of materials science. This strategy allows for the precise tuning of polymer properties and the development of functional materials for specific, advanced applications.

The inclusion of cyclobutane units within a polymer chain introduces unique structural and energetic features that can be exploited to control material properties. The inherent strain energy of the cyclobutane ring, approximately 109 kJ/mol, can be harnessed to create energy-dense polymers for applications such as propellants. acs.org For example, oligocyclobutane-containing prepolymers like (1,n′-dihydroxy)oligocyclobutane (HTOC) are being explored as higher-energy alternatives to traditional polybutadiene-based binders. acs.org

The crystallinity and rheological properties of polymers can also be tailored. In polyurethane thermosets derived from HTOC, reducing the number of cyclobutane units in the polymer backbone leads to reduced crystallinity, which can impart more favorable flow properties to the resulting binder. acs.org

Furthermore, the cyclobutane ring can act as a "mechanophore"—a mechanically responsive unit. researchgate.netduke.edu When incorporated into a polymer chain, mechanical forces, such as those from ultrasonication, can induce a [2+2] cycloreversion of the cyclobutane ring. duke.edu This ring-opening event can be designed to be a constructive process, altering the polymer's structure and properties in a controlled manner. This mechanochemical activation provides a powerful tool for designing stress-responsive materials. duke.educhemrxiv.org The efficiency of this ring-opening is often greater in polymers with higher molecular weight, as longer chains can experience greater force. chemrxiv.org

| Property Modified | Method of Incorporation | Effect of Cyclobutane Unit | Resulting Polymer Characteristic |

| Energy Density | Polymerization of (1,n′-divinyl)oligocyclobutane (DVOCB) | Introduces significant ring strain energy into the backbone. acs.org | Higher energy content for propellant applications. acs.org |

| Crystallinity/Rheology | Varies number of cyclobutane units in HTOC prepolymers | Fewer cyclobutane units lead to reduced crystallinity. acs.org | More favorable processing and mechanical properties. acs.org |

| Stress-Responsiveness | Incorporation as a mechanophore in polyesters or polyethylenes | Undergoes force-induced [2+2] cycloreversion. duke.educhemrxiv.org | On-demand change in polymer structure and function. researchgate.netduke.edu |

| Molecular Weight Control | Solution state [2+2] photopolymerization | Linker length between olefin monomers affects polymerization efficiency. nih.gov | Higher molecular weight and lower dispersity can be achieved. nih.gov |

The ability to functionalize polymers by incorporating cyclobutane derivatives opens the door to materials designed for specific chemical tasks. A key application lies in the field of mechanochemistry, where cyclobutane-containing polymers can be designed to respond to mechanical stress. duke.edu

For example, polymers containing bicyclo[4.2.0]octane mechanophores unravel under elongational forces to form α,β-unsaturated esters. These newly formed reactive sites can then participate in constructive chemical reactions, such as thiol-ene conjugate additions, to create cross-linked polymer networks or functionalized copolymers. duke.edu This process transforms a potentially destructive mechanical force into a useful chemical transformation.

Another innovative application is the development of mechanically gated degradable polymers. chemrxiv.org In this approach, stable polyethylene (B3416737) materials are synthesized with in-chain cyclobutane-fused mechanophores. The polymer backbone remains inert during normal use. However, upon mechanical activation (e.g., ultrasonication), the cyclobutane ring opens, introducing degradable functionalities like acyclic imide units into the main chain. Subsequent hydrolysis can then break down the polymer into small, recyclable molecules, offering a solution to plastic pollution. chemrxiv.org

The principles of creating functional polymers are broad, with cyclodextrin-functionalized polymers serving as another example of how cyclic molecules can be used to create materials for specific applications like drug delivery. rsc.orgnih.govnih.gov By analogy, the nitrile group of cyclobutenecarbonitrile represents a site for further functionalization, suggesting its potential for creating polymers with tailored chemical properties for a wide array of applications.

Future Directions and Emerging Research Avenues

Novel Catalytic Approaches for Cyclobutenecarbonitrile Transformations

The development of new catalytic methods to functionalize the cyclobutene (B1205218) ring of cyclobutenecarbonitrile is a key area of ongoing research. These efforts aim to provide efficient and selective access to a diverse range of substituted cyclobutane (B1203170) and cyclobutene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Recent advancements have demonstrated the power of transition metal catalysis in activating and transforming cyclobutane rings. For instance, a novel copper-catalyzed radical cascade reaction has been developed for the direct synthesis of highly functionalized cyclobutenes from simple cyclobutanes. rsc.orgdp.tech This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds, offering a direct route to diaminated, disulfonylated, and tribrominated cyclobutene derivatives. rsc.orgdp.tech While not yet demonstrated specifically on cyclobutenecarbonitrile, this strategy holds significant promise for its direct functionalization.

The stereocontrolled synthesis of complex molecules containing cyclobutane rings, often found in natural products, is another major driver for developing new catalytic approaches. rsc.org The application of these methods to cyclobutenecarbonitrile could unlock new pathways to novel bioactive compounds. The functionalization can be guided by the inherent reactivity of the strained ring and the directing capabilities of the nitrile group.

Future research in this area will likely focus on expanding the scope of these catalytic transformations to include cyclobutenecarbonitrile as a substrate. Key goals will be to achieve high levels of regio- and stereoselectivity in the introduction of new functional groups. The development of enantioselective catalytic systems will be crucial for accessing chiral cyclobutane derivatives with potential applications in asymmetric synthesis and drug discovery.

Table 1: Examples of Catalytic Transformations for Cyclobutene Synthesis

| Catalyst/Reagent | Substrate | Product | Key Features | Reference |

| Copper catalyst / NFSI | Cyclobutanes | Diaminated, disulfonylated, or tribrominated cyclobutenes | Radical cascade reaction, C-H activation | rsc.orgdp.tech |

| Ruthenium catalyst | Acetylene and alkene | Functionalized cyclobutenes | [2+2] cycloaddition | thieme-connect.de |

NFSI: N-Fluorobenzenesulfonimide

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability, making it a key technology for sustainable synthesis. nih.govthieme-connect.dethieme-connect.de

The synthesis of cyclobutenecarbonitrile and its derivatives often involves reactive intermediates and energetic transformations. Flow reactors provide enhanced control over reaction parameters such as temperature and pressure, which is crucial for managing exothermic reactions and handling hazardous reagents safely. nih.gov The small reaction volumes in microreactors minimize the risks associated with unstable intermediates. nih.gov

Furthermore, flow chemistry enables the telescoping of multiple reaction steps into a single continuous process, reducing waste and purification efforts. thieme-connect.debeilstein-journals.org For the synthesis of cyclobutenecarbonitrile derivatives, this could mean integrating the formation of the cyclobutene ring with subsequent functionalization steps without isolating intermediates. The use of solid-supported catalysts and reagents in packed-bed reactors can further simplify product purification and catalyst recycling, contributing to a more sustainable process. beilstein-journals.org

A notable example of sustainable synthesis using flow technology is the development of a flow-type microwave reactor for the deuteration of aromatic compounds, which demonstrates high reaction and heating efficiencies. tn-sanso.co.jp Such innovative reactor technologies could be adapted for the synthesis and transformation of cyclobutenecarbonitrile, potentially enabling reactions under high-temperature and high-pressure conditions in a safe and controlled manner.

Future work will likely focus on designing and optimizing continuous-flow processes for the synthesis of cyclobutenecarbonitrile and its value-added products. This will involve the development of robust catalytic systems compatible with flow conditions and the integration of in-line purification and analysis techniques for real-time process monitoring and control.

Advanced Characterization Techniques for In-Situ Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Advanced characterization techniques that allow for the real-time monitoring of reactions are invaluable for elucidating the intricate details of chemical transformations.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction kinetics and identifying transient intermediates. For photochemical reactions, the development of in-situ photo-NMR techniques allows for the direct observation of photoreactive species and the determination of kinetic parameters under irradiation. youtube.com This would be particularly relevant for studying the [2+2] photocycloadditions often used to synthesize cyclobutene rings, or for investigating photochemical transformations of cyclobutenecarbonitrile itself. The ability to use multiple LEDs with different wavelengths provides flexibility in studying various photochemical processes. youtube.com

Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure of reactants, intermediates, and transition states, complementing experimental data. For instance, DFT has been used to study the ring-opening polymerization of cyclic esters, providing information on the parameters that influence catalytic activity. mdpi.com Similar computational studies on cyclobutenecarbonitrile could help in understanding its reactivity and in designing more efficient catalytic systems.

The future of mechanistic studies on cyclobutenecarbonitrile will likely involve a synergistic approach that combines various in-situ spectroscopic techniques with computational modeling. This will enable a comprehensive understanding of the reaction pathways, from the initial activation of the molecule to the formation of the final product, paving the way for the rational design of more selective and efficient synthetic methodologies.

Exploration of New Polymerization Pathways and Architectures

The strained nature of the cyclobutene ring makes it an attractive monomer for ring-opening polymerization (ROP), a powerful method for synthesizing polymers with controlled architectures. youtube.com The resulting polymers can exhibit unique properties due to the incorporation of the four-membered ring in the polymer backbone.

A significant recent development is the metal-free ring-opening metathesis polymerization (ROMP) of cyclobutenes catalyzed by hydrazine (B178648). nih.gov This method exhibits living polymerization characteristics, allowing for excellent control over molecular weight and resulting in polymers with low dispersity. nih.gov The reaction proceeds with high stereoselectivity and can be initiated in-situ from an aldehyde and a hydrazine catalyst. nih.gov Applying this methodology to cyclobutenecarbonitrile could lead to the synthesis of novel functional polymers with nitrile groups pendant to the polymer chain. These nitrile groups could serve as handles for further post-polymerization modifications, leading to a wide range of functional materials.

The thermodynamics of ROP are highly dependent on the ring strain of the monomer. While cyclobutanes generally have sufficient ring strain for polymerization, bulky substituents can hinder the process. dtic.mil The nitrile group in cyclobutenecarbonitrile is relatively small and is not expected to sterically impede polymerization.

Future research in this area will focus on exploring the polymerization of cyclobutenecarbonitrile and its derivatives using various catalytic systems, including both metal-based and metal-free approaches. The goal will be to synthesize a variety of polymer architectures, such as block copolymers and star polymers, with well-defined structures and functionalities. The properties of these novel polymers will be investigated for potential applications in areas such as drug delivery, specialty plastics, and advanced materials.

Table 2: Comparison of Polymerization Methods for Cyclic Monomers

| Polymerization Method | Monomer Type | Key Features | Reference |

| Hydrazine-Catalyzed ROMP | Cyclobutenes | Metal-free, living polymerization, high stereoselectivity, low dispersity | nih.gov |

| Anionic ROP | Epoxides, Aziridines | Initiated by nucleophiles, suitable for small, strained rings | youtube.com |

| Coordination-Insertion ROP | Cyclic esters | Catalyzed by metal complexes, allows for control over polymer architecture | mdpi.com |

| ROP with Silyl Cuprates | Cyclotetrasilanes | Produces polysilylenes, stereoselective | dtic.mil |

Q & A

Q. What are the established synthetic routes for cyclobutenecarbonitrile, and how can experimental reproducibility be ensured?

Cyclobutenecarbonitrile is typically synthesized via dehydrocyanation of 1,2-cyclobutanedicarbonitrile using reagents like Ascarite (asbestos-free sodium hydroxide-coated silica). Critical parameters include reaction temperature, catalyst efficiency, and solvent selection . To ensure reproducibility, document detailed procedures (e.g., molar ratios, purification steps) in the main text or supplementary materials, adhering to journal guidelines for experimental transparency . Validate purity using spectroscopic methods (NMR, IR) and chromatographic techniques (GC-MS), referencing known spectral databases like NIST Chemistry WebBook for comparison .

Q. How should researchers characterize the structural and electronic properties of cyclobutenecarbonitrile?

Key characterization methods include:

- Spectroscopy : Use and NMR to confirm nitrile functionality and ring strain. Compare chemical shifts with computational predictions (e.g., DFT calculations) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess stability under varying temperatures.

- X-ray Crystallography : If single crystals are obtainable, analyze bond angles and ring strain to correlate with reactivity . Always cross-reference data with primary literature to identify discrepancies, such as unexpected tautomerization or decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain cyclobutenecarbonitrile’s reactivity in ring-opening reactions?

Cyclobutenecarbonitrile’s strained four-membered ring and electron-withdrawing nitrile group predispose it to [2+2] cycloreversion or nucleophilic attack. Advanced studies should:

- Kinetic Analysis : Monitor reaction rates under controlled conditions (e.g., solvent polarity, temperature) to distinguish between concerted vs. stepwise mechanisms .

- Computational Modeling : Employ DFT or ab initio methods to map transition states and activation energies. Validate models against experimental kinetic isotope effects .

- Isotopic Labeling : Use -labeled nitrile groups to track reaction pathways via NMR or mass spectrometry .

Q. How can researchers resolve contradictions in reported thermodynamic data for cyclobutenecarbonitrile derivatives?

Discrepancies in enthalpy of formation or activation barriers may arise from:

- Experimental Variability : Differences in calorimetry setups or purity of starting materials .

- Theoretical Assumptions : Overestimation of steric effects in computational models. Cross-check results using multiple basis sets (e.g., B3LYP vs. M06-2X) .

- Data Harmonization : Apply meta-analysis frameworks to aggregate datasets, weighting studies by methodological rigor (e.g., sample size, error margins) .

Q. What strategies optimize the design of cyclobutenecarbonitrile-based photochemical studies?

- Light Source Calibration : Use monochromatic LEDs or lasers to ensure precise wavelength control, minimizing side reactions .

- Quantum Yield Measurements : Employ actinometry (e.g., ferrioxalate) to quantify photon efficiency .

- Transient Absorption Spectroscopy : Capture short-lived intermediates (e.g., biradicals) with femtosecond resolution .

- Environmental Controls : Conduct experiments under inert atmospheres to prevent oxidation of reactive intermediates .

Methodological and Ethical Considerations

Q. How should researchers address gaps in the literature on cyclobutenecarbonitrile’s environmental stability?

- Comparative Studies : Test degradation rates under varying pH, UV exposure, and microbial activity, referencing analogous nitriles (e.g., cyclohexanecarbonitrile) .

- Lifecycle Analysis : Collaborate with environmental chemists to model degradation pathways and ecotoxicological impacts .

- Data Sharing : Deposit raw datasets in repositories like NIST Standard Reference Data to enable community validation .

Q. What frameworks support interdisciplinary collaboration in cyclobutenecarbonitrile research?

- Team Roles : Assign tasks based on expertise (e.g., synthetic chemists for synthesis, computational experts for modeling) .

- Ethical Data Use : Adhere to institutional review board (IRB) guidelines when handling hazardous materials or collaborating with human subjects (e.g., toxicity testing) .

- Mixed-Methods Reporting : Combine quantitative data (e.g., reaction yields) with qualitative observations (e.g., color changes, exotherms) to enrich interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.